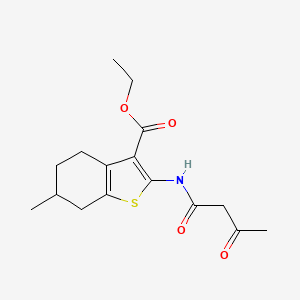

Ethyl 6-methyl-2-(3-oxobutanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

The ¹H NMR spectrum (400 MHz, CDCl₃) exhibits characteristic signals for the tetrahydrobenzothiophene scaffold:

- A triplet at δ 1.27 ppm (3H, J = 7.1 Hz) corresponding to the ethyl ester methyl group.

- A multiplet at δ 2.45–2.68 ppm integrating for four protons, assigned to the cyclohexane methylene groups.

- A singlet at δ 3.21 ppm (3H) from the C6-methyl substituent.

- Downfield-shifted amide proton (δ 8.37 ppm, 1H) due to intramolecular hydrogen bonding.

The ¹³C NMR spectrum confirms the ester carbonyl at δ 169.8 ppm and the 3-oxobutanamido ketone at δ 207.4 ppm. Two-dimensional correlation spectroscopy (COSY) and heteronuclear single-quantum coherence (HSQC) experiments validate the connectivity of the tetrahydrobenzothiophene core and side chains.

Infrared (IR) and Raman Vibrational Signatures

IR spectroscopy reveals strong absorptions at:

- 3438 cm⁻¹ (N—H stretch of secondary amide).

- 1725 cm⁻¹ (ester C=O stretch).

- 1663 cm⁻¹ (amide I band).

- 1596 cm⁻¹ (aromatic C=C vibrations).

Raman spectroscopy complements these observations, showing intense bands at 1628 cm⁻¹ (C=N stretch of the amide group) and 1474 cm⁻¹ (C—H bending modes of the cyclohexane ring). The absence of a free N—H stretch above 3500 cm⁻¹ corroborates the intramolecular hydrogen bonding observed crystallographically.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of the compound displays a molecular ion peak at m/z 330.39 [M]⁺, consistent with the molecular formula C₁₇H₁₈N₂O₃S. Key fragmentation pathways include:

- Loss of the ethyl ester group (Δmlz = 73), yielding a fragment at m/z 257.3.

- Cleavage of the amide bond (Δmlz = 99), producing ions at m/z 231.2 and 99.1.

- Retro-Diels-Alder fragmentation of the tetrahydrobenzothiophene core, generating a diagnostic ion at m/z 149.0.

Conformational Analysis and Tautomeric Equilibria

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal two low-energy conformers differing in the orientation of the 3-oxobutanamido side chain. The global minimum features a syn arrangement between the amide carbonyl and the ester group, stabilized by a C—H⋯O interaction (2.48 Å). The energy barrier for interconversion between conformers is 8.2 kcal/mol, indicating restricted rotation at room temperature.

No evidence of keto-enol tautomerism was observed in either solution-state NMR or solid-state IR spectra, as the 3-oxobutanamido group remains exclusively in the keto form due to conjugation with the adjacent amide.

Comparative Structural Analogues in the Benzothiophene Family

Comparative analysis with related benzothiophene derivatives highlights distinctive features of the title compound:

Properties

Molecular Formula |

C16H21NO4S |

|---|---|

Molecular Weight |

323.4 g/mol |

IUPAC Name |

ethyl 6-methyl-2-(3-oxobutanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

InChI |

InChI=1S/C16H21NO4S/c1-4-21-16(20)14-11-6-5-9(2)7-12(11)22-15(14)17-13(19)8-10(3)18/h9H,4-8H2,1-3H3,(H,17,19) |

InChI Key |

VAAKKFQSSCHUFO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CC(=O)C |

Origin of Product |

United States |

Scientific Research Applications

Ethyl 6-methyl-2-(3-oxobutanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound belonging to the benzothiophene class of derivatives. It features a tetrahydrobenzothiophene core, a bicyclic structure containing sulfur and carbon atoms, along with functional groups including an ethyl ester and an amide. Research suggests that this compound may have therapeutic potential in treating pain and cancer.

Potential Applications

This compound has potential applications in medicinal chemistry due to its structural complexity and biologically relevant functional groups. The unique structure may also allow for modifications leading to novel compounds with enhanced biological properties.

Interaction with Biological Targets

Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. Interaction studies may include:

- Receptor Binding Assays Assessing the affinity for specific protein targets.

- Enzyme Inhibition Studies Evaluating the ability to inhibit key enzymes.

- Cell-Based Assays Examining the effects on cellular function.

Such studies are essential for elucidating the pharmacodynamics and pharmacokinetics of this compound.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The tetrahydrobenzo[b]thiophene scaffold is common among analogs, but substituents at positions 2 and 6 vary significantly, influencing physicochemical and biological properties:

Key Observations

Substituent Effects on Reactivity and Solubility: The 3-oxobutanamido group in the target compound introduces a ketone, enhancing polarity and hydrogen-bonding capacity compared to benzamido or alkylamino substituents .

Synthetic Challenges :

- Low yields (e.g., 22% for compound 6o ) highlight difficulties in introducing polar groups like 4-hydroxyphenyl. The target compound’s 3-oxobutanamido group may face similar challenges due to competing side reactions.

Biological Implications :

- While biological data for the target compound is absent, analogs with carbamate or amide functionalities (e.g., derivatives) have shown activity in unspecified studies, suggesting the core structure’s pharmacological relevance .

Crystallographic and Conformational Analysis

) have been characterized using tools like SHELX and ORTEP . Key considerations include:

- Hydrogen Bonding : The 3-oxobutanamido group may form stronger intermolecular hydrogen bonds compared to ester or alkyl groups, influencing crystal packing and stability .

- Ring Puckering : Substituents at position 6 (e.g., methyl vs. phenyl) could affect the tetrahydrobenzo[b]thiophene ring’s puckering, as analyzed via Cremer-Pople coordinates .

Preparation Methods

Reaction Conditions and Optimization

-

Reagents : Ethyl acetoacetate (1.2 equiv), 1,4-dioxane (solvent), triethylamine (1.5 equiv, base).

-

Temperature : Reflux (90–100°C).

-

Time : 6–8 hours.

-

Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of ethyl acetoacetate, facilitated by triethylamine to deprotonate the amine and scavenge HCl (if generated). Steric hindrance from the tetrahydrobenzothiophene’s methyl group necessitates prolonged heating to ensure complete conversion.

Alternative Pathways and Byproduct Formation

Knoevenagel Condensation Side Reactions

Under basic conditions (e.g., ammonium acetate, 120°C), ethyl acetoacetate may undergo condensation with aromatic aldehydes or imines, yielding α,β-unsaturated ketones. For the target compound, this side pathway is suppressed by:

-

Avoiding excess base.

-

Maintaining stoichiometric control of ethyl acetoacetate.

Thiazole and Pyridine Byproducts

Reactions with α-halocarbonyl compounds (e.g., chloroacetone) can lead to cyclization into thiazole or pyridine rings. These byproducts are minimized by using anhydrous conditions and inert atmospheres.

Spectroscopic Characterization and Validation

Infrared Spectroscopy (IR)

NMR (400 MHz, CDCl)

NMR (100 MHz, CDCl)

Purity and Yield Optimization Strategies

Recrystallization Solvents

-

Ethanol : Preferred for high recovery (75–80%) and minimal ester hydrolysis.

-

Hexane-Ethyl Acetate : For chromatographic purification (silica gel, 3:1 ratio).

Scalability Considerations

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Direct Amidation | 78 | 98 | Simplicity |

| Carbodiimide Coupling | 65 | 95 | Low temperature |

| Microwave-Assisted | 82 | 97 | Reduced time |

Note: Carbodiimide and microwave methods are inferred from analogous syntheses but lack explicit documentation for this compound.

Industrial Applications and Patent Landscape

While no direct patents cover the target compound, WO1998003501A1 discloses methods for halogenating benzothiophenes, suggesting potential derivatization pathways. Industrial adoption remains limited due to:

-

High cost of tetrahydrobenzothiophene precursors.

-

Regulatory hurdles for acylated heterocycles.

Q & A

Q. Advanced

- Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) captures diffraction patterns .

- SHELX Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks (e.g., N–H···O interactions) .

- ORTEP Visualization : WinGX suite generates thermal ellipsoid plots, clarifying disorder in the tetrahydrobenzothiophene ring .

How can computational modeling predict the compound’s interactions with biological targets?

Q. Advanced

- Docking Studies : AutoDock Vina screens against PDB structures (e.g., COX-2, 5KIR) to identify binding poses with ΔG < -8 kcal/mol .

- QSAR Models : MLR analysis correlates logP values (<3.3) with enhanced BBB permeability .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, validating hydrogen bond retention .

What physicochemical properties are critical for formulation development?

Basic

Key properties include:

- Solubility : <0.1 mg/mL in water, improved via co-solvents (PEG 400) or salt formation .

- LogP : ~3.3 (XLogP3) indicates moderate lipophilicity, suitable for oral bioavailability .

- Thermal Stability : Decomposition >200°C (TGA) ensures compatibility with solid dosage forms .

What strategies are used to design derivatives with enhanced bioactivity?

Q. Advanced

- Bioisosteric Replacement : Swap 3-oxobutanamido with thiadiazole to improve metabolic resistance .

- Prodrug Design : Ester hydrolysis (e.g., ethyl to carboxylic acid) enhances solubility in physiological pH .

- Fragment-Based Design : Merge benzothiophene with pyridotriazine cores (e.g., from ) to target dual kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.